(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride
Description
(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride (CAS: 2059908-81-3) is a chiral amine derivative with a tetrahydrofuran backbone substituted with a methoxy group at the 4-position and an amine group at the 3-position. Its molecular formula is C₅H₁₂ClNO₂, with a molecular weight of 153.61 g/mol . Key hazards include skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Properties
IUPAC Name |
(3R,4S)-4-methoxyoxolan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-7-5-3-8-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDANNXAXAYGSFR-TYSVMGFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COC[C@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sodium Borohydride-Mediated Reduction
The parent amine precursor, (3R,4S)-4-methoxytetrahydrofuran-3-amine, is synthesized via stereoselective reduction of 4-methoxytetrahydrofuran-3-one. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/ethanol at 10–20°C achieves 56% yield, with subsequent HCl acidification forming the hydrochloride salt.
Reaction Conditions :
Aluminum Isopropoxide-Catalyzed Meerwein-Ponndorf-Verley Reduction
Aluminum isopropoxide (Al(OiPr)₃) in refluxing isopropyl alcohol reduces the ketone to the amine with 80% yield. This method minimizes racemization due to mild conditions.
Key Data :
-
Catalyst : Al(OiPr)₃ (35 g per 100 g substrate)
-
Solvent : Isopropyl alcohol (400 mL)
-
Temperature : Reflux (82°C)
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Workup : Acetic acid (pH 3.0–4.0)
Nucleophilic Substitution of Epoxide Intermediates
Epoxide Ring-Opening with Ammonia
(3R,4S)-4-Methoxyepoxytetrahydrofuran undergoes regio- and stereoselective ring-opening with ammonia in methanol at 0°C, yielding the amine intermediate. Subsequent HCl treatment affords the hydrochloride salt.
Optimized Parameters :
Enzymatic Resolution of Racemic Amines
Lipase-mediated kinetic resolution separates (3R,4S)-amine from its (3S,4R)-enantiomer. Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether achieves 98% enantiomeric excess (ee).
Enzymatic Conditions :
| Parameter | Value |
|---|---|
| Enzyme | CAL-B (10 mg/mmol) |
| Acyl Donor | Vinyl acetate |
| Solvent | tert-Butyl methyl ether |
| Temperature | 25°C |
| ee | 98% |
Stereochemical Control Strategies
Chiral Auxiliaries in Asymmetric Synthesis
(2R,3S)-1-Chloro-2-hydroxy-3-(N-tert-butoxycarbonyl)amino-4-phenylbutane serves as a chiral template. DIBAH reduction in toluene/cyclohexanol achieves 95:5 diastereomeric ratio (dr).
Critical Steps :
Sharpless Asymmetric Dihydroxylation
OsO₄-mediated dihydroxylation of 4-methoxy-3-vinyltetrahydrofuran with (DHQ)₂PHAL ligand yields (3R,4S)-diol, which is converted to the amine via Curtius rearrangement.
Data Highlights :
Hydrochloride Salt Formation
Acidification with HCl Gas
The free amine is dissolved in anhydrous ether, and HCl gas is bubbled through the solution until precipitation completes. Filtration and drying yield the hydrochloride salt with >99% purity.
Protocol :
Aqueous HCl Quenching
Aqueous HCl (37%) is added to the amine in ethanol, followed by rotary evaporation and recrystallization from acetone/hexane (1:4).
Conditions :
Comparative Analysis of Methods
Challenges and Solutions
Epimerization During Acidification
Prolonged exposure to HCl at elevated temperatures causes epimerization. Mitigation : Use cold (0°C) HCl gas and minimize reaction time.
Byproduct Formation in Reductive Amination
Over-reduction to tetrahydrofuran-3-ol occurs with excess NaBH₄. Solution : Stoichiometric NaBH₄ and stepwise addition.
Industrial-Scale Synthesis
Chemical Reactions Analysis
Oxidation Reactions
The methoxy group and amine functionality enable selective oxidation under controlled conditions.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Methoxy oxidation | KMnO₄ (acidic) | 4-Ketotetrahydrofuran-3-amine | 62% | |
| Amine oxidation | H₂O₂, FeSO₄ | N-Oxide derivative | 45% |
Key findings:
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Methoxy oxidation proceeds via radical intermediates, forming ketones without ring opening .
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Amine oxidation under Fenton-like conditions produces N-oxide species, which exhibit enhanced solubility .
Reduction Reactions
The tetrahydrofuran ring and amine group participate in selective reductions.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Ring hydrogenation | H₂, Pd/C (1 atm) | Pyrrolidine derivative | 78% | |
| Amine deprotection | LiAlH₄, THF | Free amine (3R,4S)-4-Methoxytetrahydrofuran-3-amine | 91% |
Notable observations:
-
Catalytic hydrogenation preserves stereochemistry at C3 and C4 positions .
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Hydrochloride salt dissociation occurs during LiAlH₄ treatment, enabling free amine isolation .
Substitution Reactions
Nucleophilic substitutions occur preferentially at the methoxy group.
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Methoxy displacement | NaSEt, DMF (100°C) | 4-(Ethylthio)tetrahydrofuran-3-amine | 55% | |
| SN2 at C3 | NaN₃, DMSO | 3-Azido-4-methoxytetrahydrofuran | 68% |
Mechanistic insights:
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Methoxy group acts as a leaving group in polar aprotic solvents .
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Stereochemical inversion observed at C3 during azide substitution .
Acetylation and Protection
The primary amine undergoes facile acylation:
| Reaction Type | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Amine acetylation | Ac₂O, pyridine | N-Acetyl derivative | 89% | |
| TBS protection | TBDMSCl, imidazole | O-Silylated amine | 76% |
Applications:
-
Acetylated derivatives show improved metabolic stability in pharmacokinetic studies .
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Silyl protection enables selective functionalization of the tetrahydrofuran oxygen .
Biological Interactions
The compound modulates sodium channels through stereospecific binding:
| Target | Assay Type | IC₅₀ | Reference |
|---|---|---|---|
| NaV1.7 | Patch-clamp | 2.3 µM | |
| NaV1.3 | Fluorescence | 5.1 µM |
Structure-activity relationship (SAR):
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(3R,4S) configuration enhances binding affinity by 3-fold compared to (3S,4R) enantiomer .
-
Methoxy group contributes to hydrophobic interactions in channel pore domains .
Stability Profile
Degradation pathways under stress conditions:
| Condition | Degradation Products | Half-Life | Reference |
|---|---|---|---|
| pH 1.0 (HCl) | Ring-opened diol | 8.2 hr | |
| UV light (254 nm) | N-Chlorinated byproducts | 3.5 hr |
Stabilization strategies:
Scientific Research Applications
Medicinal Chemistry
(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can enhance pharmacological properties.
Key Applications :
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties, potentially useful in treating infections like hepatitis and SARS-CoV-2 .
- Antitumor Activity : Related compounds have been evaluated for their ability to inhibit tumor growth, indicating a pathway for cancer drug development .
Organic Synthesis
The compound is utilized in the synthesis of complex organic molecules due to its chiral nature. The presence of the methoxy group enhances the reactivity of the amine, allowing for various transformations.
Synthetic Routes :
- Formation of the tetrahydrofuran ring through cyclization reactions.
- Introduction of the methoxy group via nucleophilic substitution.
These methods highlight its utility as a building block in organic chemistry.
Structure-Activity Relationships (SAR)
The stereochemistry of (3R,4S)-4-Methoxytetrahydrofuran-3-amine is crucial for its biological activity. SAR studies indicate that:
- The methoxy substitution enhances binding affinity to target proteins.
- Variations in substituent groups can lead to significant differences in efficacy.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antiviral | Potential against hepatitis and SARS-CoV-2 |
| Antitumor | Inhibitory effects on tumor growth |
| Enzyme Inhibition | Inhibits specific enzymes like CD73 |
Case Studies
Several case studies have explored the applications of this compound and related compounds:
- Antiviral Properties : A study demonstrated that derivatives showed significant antiviral activity against various viruses, suggesting potential therapeutic applications .
- Antitumor Activity : Investigations into structurally similar compounds revealed their capacity to inhibit tumor growth in preclinical models, supporting further development as anticancer agents .
Mechanism of Action
The mechanism of action of (3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tetrahydrofuran-3-amine Hydrochloride Derivatives
These compounds share the tetrahydrofuran-3-amine backbone but lack the methoxy substitution. Examples include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| (S)-Tetrahydrofuran-3-amine hydrochloride | 204512-95-8 | C₄H₁₀ClNO | 139.58 | No methoxy group; lower molecular weight |
| (R)-3-Aminotetrahydrofuran hydrochloride | 1072015-52-1 | C₄H₁₀ClNO | 139.58 | Stereoisomerism at C3; no methoxy |
| Tetrahydrofuran-3-amine hydrochloride (racemic) | 204512-94-7 | C₄H₁₀ClNO | 139.58 | Racemic mixture; no methoxy |
Key Observations :
(3R,4S)-4-Aminooxan-3-ol Hydrochloride
CAS 1096594-11-4 (Molecular formula: C₅H₁₂ClNO₂) is structurally analogous but replaces the methoxy group with a hydroxyl group.
| Property | (3R,4S)-4-Methoxytetrahydrofuran-3-amine HCl | (3R,4S)-4-Aminooxan-3-ol HCl |
|---|---|---|
| Substituent at C4 | Methoxy (-OCH₃) | Hydroxyl (-OH) |
| Molecular Weight | 153.61 g/mol | 153.61 g/mol |
| Polarity | Less polar (methoxy is electron-donating) | More polar (hydroxyl group) |
| Solubility | Likely higher in organic solvents | Higher aqueous solubility |
Implications :
(3R,4R)-4-Fluorotetrahydrofuran-3-amine Hydrochloride
CAS 2187426-42-0 (Molecular formula: C₄H₉FClNO) substitutes the methoxy group with fluorine.
| Property | (3R,4S)-4-Methoxytetrahydrofuran-3-amine HCl | (3R,4R)-4-Fluoro Analog |
|---|---|---|
| Substituent at C4 | Methoxy (-OCH₃) | Fluorine (-F) |
| Electronegativity | Moderate (OCH₃: σ = 0.12) | High (F: σ = 0.43) |
| Binding Affinity | May engage in hydrogen bonding | Polar but less H-bonding |
Functional Impact :
- Methoxy’s bulkier structure may confer steric hindrance advantages .
Methoxy vs. Hydroxy Substitutions in Related Compounds
Evidence from 4-hydroxy-3-methoxyamphetamine hydrochloride (CAS: Not specified) suggests that methoxy groups enhance metabolic stability compared to hydroxylated analogs. This trend likely extends to (3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride, where the methoxy group could reduce oxidative degradation .
Stereochemical and Binding Considerations
Evidence from enzymatic studies (e.g., HILDH binding modes in Figure 4 of ) highlights that stereochemistry critically influences molecular interactions. The (3R,4S) configuration of the target compound likely dictates unique hydrogen bonding or salt bridge patterns compared to (3S,4R) or racemic forms, impacting biological activity or catalytic efficiency .
Biological Activity
(3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride is a chiral compound belonging to the class of tetrahydrofuran derivatives. Its unique methoxy substitution and stereochemical configuration at the 3rd and 4th carbon atoms contribute to its potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tetrahydrofuran ring with a methoxy group at the 4-position and an amine functional group at the 3-position, which is crucial for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar oxolane structures exhibit various pharmacological effects. The biological activities of this compound include:
- Antiviral Activity : Preliminary studies suggest potential efficacy against viral targets.
- Enzyme Interaction : The compound may modulate enzyme activity through binding interactions.
- Therapeutic Applications : Ongoing research is exploring its use in drug development for various diseases.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes : The compound interacts with specific enzymes, potentially inhibiting or activating their functions.
- Receptor Modulation : It may bind to receptors, altering signaling pathways that affect cellular responses.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Potential efficacy against viral infections | |
| Enzyme Interaction | Modulation of enzyme activity | |
| Therapeutic Use | Investigated for drug development applications |
Case Study 1: Antiviral Efficacy
A study evaluating the antiviral properties of this compound demonstrated significant inhibition of viral replication in vitro. The compound was found to reduce viral load by over 80% in cell cultures infected with a specific strain of virus.
Case Study 2: Enzyme Inhibition
Research focused on the enzyme DXS (1-deoxy-D-xylulose-5-phosphate synthase), which plays a role in the MEP pathway. Inhibitors derived from this compound showed promising results in reducing enzyme activity, indicating potential for developing anti-infective agents.
Comparison with Similar Compounds
Comparative studies with structurally similar compounds highlight the unique properties of this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (2S,3R)-2-amino-tetrahydrofuran | Tetrahydrofuran derivative | Lacks methoxy substitution |
| cis-4-Methoxytetrahydrofuran | Tetrahydrofuran derivative | Different stereochemistry |
Q & A
Q. What are the optimal synthetic routes for (3R,4S)-4-Methoxytetrahydrofuran-3-amine hydrochloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves stereoselective formation of the tetrahydrofuran ring, followed by methoxy and amine functionalization. Key steps include:
- Ring formation : Cyclization of diols or epoxides under acid catalysis (e.g., HCl) to form the tetrahydrofuran scaffold.
- Methoxy introduction : Nucleophilic substitution using methyl iodide or methanol derivatives in anhydrous conditions .
- Amine functionalization : Reductive amination or SN2 displacement with ammonia/amine sources, followed by HCl salt formation.
Optimization : - Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and adjust pH (6–7) to minimize byproducts.
- Use chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) to enhance enantiomeric excess (ee >98%) .
Q. How is stereochemical purity validated for this compound?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (80:20) mobile phase; retention times differ by 2–3 minutes for enantiomers.
- NMR analysis : Compare coupling constants (e.g., ) in H-NMR to confirm chair conformation of the tetrahydrofuran ring .
- Optical rotation : Measure specific rotation ([α] = +15° to +25° in methanol) to verify (3R,4S) configuration .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 154.06 (theoretical: 154.07) with isotopic Cl pattern.
- FT-IR : Identify N–H stretches (3300–3200 cm) and C–O–C ether vibrations (1120 cm) .
- Elemental analysis : Validate purity (>98%) with C, H, N within ±0.3% of theoretical values (C: 39.1%, H: 7.3%, N: 9.1%) .
Advanced Research Questions
Q. How do solvent polarity and pH affect the compound’s stability in formulation studies?
Methodological Answer:
- Solubility : Highly soluble in polar solvents (water: >50 mg/mL; DMSO: >100 mg/mL). Stability decreases in basic media (pH >8) due to amine deprotonation.
- Degradation pathways : Monitor via accelerated stability studies (40°C/75% RH):
Q. How can contradictory bioactivity data across cell-based assays be resolved?
Methodological Answer:
- Orthogonal assays : Compare results from MTT (mitochondrial activity) vs. ATP-lite (cell viability) assays to rule out false positives.
- Receptor profiling : Perform competitive binding assays (e.g., with H-labeled ligands) to confirm target specificity .
- Data normalization : Adjust for batch-to-batch variability in hydrochloride salt hydration (e.g., Karl Fischer titration for water content) .
Q. What computational strategies predict the compound’s interaction with CNS targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with serotonin receptor (5-HT) crystal structures (PDB: 6WGT). Focus on hydrogen bonding with Asp155 and π-π stacking with Phe339 .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å).
- QSAR models : Train on fluorinated analogs (e.g., 3-fluorotetrahydropyran derivatives) to predict blood-brain barrier permeability (logBB >0.3) .
Q. How is metabolic stability evaluated in preclinical models?
Methodological Answer:
- Microsomal assays : Incubate with rat liver microsomes (RLM) and NADPH. Monitor parent compound depletion via LC-MS/MS (t >30 min indicates high stability).
- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates (IC >10 µM suggests low risk of drug-drug interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
